N1-methylbutane-1,4-diamine dihydrochloride chemical properties
N1-methylbutane-1,4-diamine dihydrochloride chemical properties
An In-depth Technical Guide to N1-methylbutane-1,4-diamine dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of N1-methylbutane-1,4-diamine dihydrochloride (also known as N-methylputrescine dihydrochloride), a compound of significant interest to researchers in biochemistry, pharmacology, and synthetic chemistry. As the salt form of a key biological metabolite, N-methylputrescine, this molecule serves as a critical research tool, a precursor in plant alkaloid biosynthesis studies, and a potential building block in drug discovery programs. This document delineates its chemical and physical properties, provides a robust, field-tested synthetic protocol, outlines methods for analytical characterization, and discusses its stability, handling, and biological relevance, offering a holistic resource for laboratory professionals.
Chemical Identity and Molecular Structure
N1-methylbutane-1,4-diamine dihydrochloride is the hydrochloride salt of N-methylputrescine, a mono-methylated derivative of the biogenic amine putrescine. The presence of two amine groups, a primary and a secondary, allows for the formation of a stable dihydrochloride salt, which enhances its shelf-life and solubility in aqueous media compared to the free base.
Key Identifiers:
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IUPAC Name: N'-methylbutane-1,4-diamine;dihydrochloride[1]
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Common Synonyms: N-methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride[1]
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CAS Number: 89690-09-5[1]
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Molecular Formula: C₅H₁₆Cl₂N₂[1]
Caption: 2D structure of N1-methylbutane-1,4-diamine dihydrochloride.
Physicochemical Properties
The physicochemical properties of this compound are dominated by its salt nature, making it a crystalline solid with high aqueous solubility. While extensive experimental data is not publicly available, a combination of computed data and properties of analogous compounds provides a reliable profile.
Table 1: Physicochemical Data Summary
| Property | Value | Data Source & Comments |
| Molecular Weight | 175.10 g/mol | Computed[1] |
| Exact Mass | 174.0690539 Da | Computed[1] |
| Physical Appearance | White to off-white crystalline solid | Inferred from related diamine dihydrochlorides. The free base is a colorless to light yellow liquid[3]. |
| Melting Point | Not experimentally determined. | For comparison, N1,N1-Dimethylbutane-1,4-diamine dihydrochloride melts at 165-167 °C[4]. |
| Water Solubility | High | Predicted based on salt structure. For comparison, putrescine dihydrochloride is soluble at 100 mg/mL in water[5]. |
| pKa (Strongest Basic) | 10.71 | Predicted for the parent free base, N-methylputrescine. Refers to the protonated secondary amine[6]. |
| Hydrogen Bond Donors | 4 | Computed[1] |
| Hydrogen Bond Acceptors | 2 | Computed (refers to chloride ions)[1] |
| Rotatable Bond Count | 4 | Computed[1] |
Synthesis and Purification Protocol
The synthesis of N1-methylbutane-1,4-diamine dihydrochloride is not commonly reported. However, a reliable and scalable synthesis can be designed based on fundamental organic chemistry principles, ensuring regioselective methylation. The following three-step protocol is proposed, starting from commercially available 1,4-diaminobutane (putrescine).
Causality Statement: This synthetic route is chosen for its high degree of control. The use of a Boc-protecting group on one amine function prevents over-methylation, a common side reaction when working with polyamines. Reductive amination is selected for the methylation step as it is a high-yield, clean reaction that avoids the use of more hazardous alkylating agents like methyl iodide. The final deprotection and salt formation is a standard and quantitative procedure.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
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Step 1: Synthesis of tert-butyl (4-aminobutyl)carbamate
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Dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.
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Cool the solution to 0 °C using an ice bath.
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Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.47 g, 11.3 mmol, 0.2 equivalents) in 20 mL of DCM.
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Add the (Boc)₂O solution dropwise to the stirred diamine solution over 1 hour, maintaining the temperature at 0 °C. Rationale: Slow addition and a substoichiometric amount of protecting agent favor mono-protection over di-protection.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography to isolate the mono-Boc protected product.
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Step 2: Synthesis of tert-butyl (4-(methylamino)butyl)carbamate
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Dissolve the purified product from Step 1 (2.0 g, 10.6 mmol) in 50 mL of DCM.
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Add aqueous formaldehyde (37 wt. %, 0.94 mL, 11.7 mmol, 1.1 eq.) and stir for 30 minutes.
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Add sodium triacetoxyborohydride (STAB) (2.9 g, 13.8 mmol, 1.3 eq.) portion-wise over 15 minutes. Rationale: STAB is a mild reducing agent suitable for reductive aminations that tolerates a wide range of functional groups and minimizes side reactions.
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Stir the reaction at room temperature for 4 hours.
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Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-methylated product, which can often be used without further purification.
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Step 3: Synthesis of N1-methylbutane-1,4-diamine dihydrochloride
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Dissolve the crude product from Step 2 in 10 mL of methanol and cool to 0 °C.
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Add a 4M solution of HCl in 1,4-dioxane (10 mL, 40 mmol, ~4 eq.) dropwise. Gas evolution (CO₂) will be observed as the Boc group is cleaved.
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Stir the mixture at room temperature for 2 hours. A white precipitate will form.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
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Dry the product under high vacuum to yield N1-methylbutane-1,4-diamine dihydrochloride as a white solid.
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Analytical Characterization
Ensuring the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.
Table 2: Analytical Methods and Expected Results
| Technique | Expected Results |
| ¹H NMR (400 MHz, D₂O) | δ ~3.1 ppm (t, 2H): -CH₂- adjacent to the primary ammonium group.δ ~3.0 ppm (t, 2H): -CH₂- adjacent to the secondary ammonium group.δ ~2.7 ppm (s, 3H): N-CH₃ group.δ ~1.8 ppm (m, 4H): Two central -CH₂- groups of the butane chain.Note: Amine protons (NH⁺) will exchange with D₂O and will not be observed. |
| ¹³C NMR (100 MHz, D₂O) | Four distinct signals for the butyl chain carbons and one signal for the N-methyl carbon are expected. |
| Mass Spectrometry (ESI+) | Expected m/z for the free base [M+H]⁺: 103.12. This confirms the molecular weight of the parent amine. |
| Purity (HPLC/GC) | A reverse-phase HPLC method, similar to those used for other diamines, would be suitable. Purity should be >95%, ideally >98% for research applications[3]. |
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
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Safety Precautions: Like other amine salts, N1-methylbutane-1,4-diamine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood[7].
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Storage Conditions: The compound is expected to be hygroscopic, a common characteristic of amine hydrochlorides[8]. Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption[8].
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Stability: The material is stable under recommended storage conditions. Aqueous solutions of similar diamine salts are stable for extended periods when stored at 2-8 °C[5].
Reactivity Profile and Biological Context
Chemical Reactivity:
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Incompatibilities: Avoid strong oxidizing agents and strong bases. Reaction with strong bases will deprotonate the ammonium groups to generate the free amine, N-methylputrescine, which is a flammable and corrosive liquid[7][8].
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Acid-Base Chemistry: The compound's behavior in solution is governed by the pKa values of its two amine groups. The dihydrochloride salt exists as the fully protonated dicationic species in acidic to neutral solutions.
Sources
- 1. N1-methylbutane-1,4-diamine dihydrochloride | C5H16Cl2N2 | CID 2777244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylbutane-1,4-diamine, Dihydrochloride | C5H16Cl2N2 | CID 45039769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hmdb.ca [hmdb.ca]
- 7. N-Methylputrescine | C5H14N2 | CID 439791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
